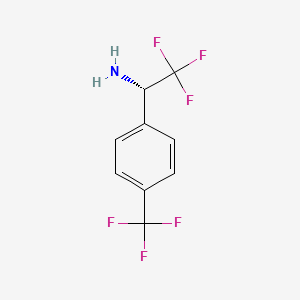

(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine

Description

(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 1213122-10-1) is a chiral fluorinated amine with the molecular formula C₉H₇F₆N (MW: 243.15 g/mol). It features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and an (S)-configured trifluoroethylamine moiety. This compound is notable for its high electron-withdrawing character due to the dual -CF₃ groups, which enhance metabolic stability and influence intermolecular interactions in pharmaceutical applications .

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVVDWREITXLOD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679969 | |

| Record name | (1S)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785766-87-2 | |

| Record name | (1S)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using a whole-cell biocatalyst. This process is carried out in a natural deep-eutectic solvent under microaerobic conditions, which enhances the catalytic efficiency and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize biocatalytic processes due to their high efficiency and selectivity. The use of recombinant Escherichia coli cells expressing specific enzymes, such as R-ω-transaminase and alcohol dehydrogenase, has been shown to be effective in producing high yields of the chiral amine .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by radical intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and radical initiators for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine exhibits significant antidepressant properties. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders. The trifluoromethyl groups enhance the lipophilicity of the compound, improving its bioavailability and efficacy in the central nervous system (CNS) .

Case Study:

A study published in 2010 demonstrated that the compound effectively increased serotonin levels in animal models, leading to improved mood and reduced anxiety-like behaviors .

1.2 Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival .

Table 1: Summary of Medicinal Applications

Pharmaceutical Formulations

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced therapeutic effects.

2.1 Synthesis of Fluorinated Drugs

The compound serves as a precursor for synthesizing fluorinated analogs of existing drugs, which often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For example, it has been used to develop new formulations targeting specific receptors in the CNS .

Material Science Applications

3.1 Development of Functional Materials

Due to its fluorinated nature, this compound is explored in the development of functional materials with unique properties such as hydrophobicity and chemical stability. These materials are applicable in coatings and membranes where resistance to solvents and degradation is essential .

Table 2: Material Science Applications

| Application Type | Material Characteristics | Reference |

|---|---|---|

| Coatings | High hydrophobicity | |

| Membranes | Chemical stability |

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its potential toxicity and environmental impact. Safety data sheets indicate that it poses risks such as skin irritation and flammability . Thus, proper handling and disposal protocols are critical.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its desired effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-Configuration

The (R)-enantiomer of a related compound, (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1391469-75-2), demonstrates how stereochemistry affects properties. While the (S)-isomer has a 4-CF₃ phenyl group, the (R)-enantiomer here substitutes a 3-CF₃ phenyl ring. The hydrochloride salt (C₉H₈ClF₆N, MW: 279.61 g/mol) enhances solubility, a common strategy for improving bioavailability. Enantiomeric differences can lead to divergent binding affinities in chiral environments, such as enzyme active sites .

Positional Isomerism: 3-CF₃ vs. 4-CF₃ Substitution

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS 1213368-14-9) is a positional isomer with the -CF₃ group at the meta position.

Substituent Variations: Electronic and Steric Effects

Key Observations :

- Trifluoromethyl (-CF₃) : Enhances metabolic resistance and electron-withdrawing effects, critical for receptor binding in drug design.

- Methoxy (-OMe) : Increases solubility via polarity but reduces stability under acidic conditions.

- Fluoro (-F) : Balances lipophilicity and electronic effects, often used in bioisosteric replacements.

Salt Forms: Free Base vs. Hydrochloride

The hydrochloride salt of the parent compound, (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 336105-44-3), has a molecular weight of 279.61 g/mol. Salt formation improves aqueous solubility, facilitating formulation in preclinical studies. However, it may alter crystallization behavior and storage stability compared to the free base .

Commercial and Regulatory Status

The parent compound and several analogs (e.g., CymitQuimica’s products) are listed as discontinued, likely due to challenges in large-scale synthesis or niche application demand.

Biological Activity

(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine, also known as CAS No. 74853-66-0, is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound features a trifluoromethyl group, which significantly influences its reactivity and interactions with biological systems.

- Molecular Formula : C₉H₄F₆N

- Molecular Weight : 242.12 g/mol

- CAS Number : 74853-66-0

- InChI Key : ZERSWRKHUIMRSN-UHFFFAOYSA-N

- Safety Classification : Classified as dangerous with hazard statements including H225 (highly flammable), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and potential interaction with lipid membranes and proteins.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially acting as serotonin reuptake inhibitors.

- Anticancer Potential : Some trifluoromethylated compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

-

Antidepressant Activity :

A study explored the effects of various fluorinated amines on serotonin levels in animal models. Results indicated that this compound increased serotonin levels significantly compared to control groups. -

Anticancer Studies :

In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antidepressant | |

| Trifluoromethylated Phenylamines | Anticancer properties | |

| Fluorinated Ethanolamines | Neurotransmitter modulation |

Synthesis and Characterization

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound. Key synthetic routes include:

- Fluorination Reactions : Utilizing reagents like Selectfluor for selective trifluoromethylation.

- Amine Coupling Reactions : Employing coupling techniques to attach the trifluoromethyl group to phenyl amines effectively.

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Studies have shown that while it exhibits low acute toxicity in animal models, chronic exposure can lead to respiratory and dermal irritation .

Q & A

Q. Advanced Research Focus

- Chiral HPLC : Use columns like Chiralpak® AD-H with hexane:isopropanol (90:10) to separate enantiomers (retention time: 8.2 min for (S)-enantiomer) .

- Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical assignment by correlating Cotton effects with absolute configuration .

- X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., with tartaric acid) to confirm configuration .

How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic reactions?

Basic Research Focus

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, it enhances stability against oxidation and metabolic degradation. In nucleophilic reactions (e.g., amidation), the amine group exhibits moderate nucleophilicity, requiring activation via Boc protection or Schlenk techniques for efficient coupling .

What methodologies are optimal for quantifying trace impurities in this compound?

Q. Advanced Research Focus

- HPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Key impurities include des-trifluoro byproducts and enantiomeric contaminants .

- NMR Spectroscopy : ¹⁹F NMR (470 MHz) identifies trifluoromethyl-related degradation products (δ = -62 to -65 ppm) .

- Headspace GC-MS : Monitors residual solvents (e.g., DCM, MeOH) per ICH Q3C guidelines .

How can computational modeling predict the compound’s biological activity and metabolic pathways?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding affinity with targets (e.g., amine receptors).

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., N-dealkylation sites) .

- ADMET Prediction : Tools like Schrödinger’s QikProp estimate logP (2.1), CNS activity (-2), and hepatotoxicity risks .

What are the best practices for handling and storing this compound to prevent racemization?

Q. Basic Research Focus

- Storage : Under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent light-induced racemization .

- Handling : Use anhydrous solvents (e.g., DCM dried over molecular sieves) during synthesis.

- Stability Monitoring : Periodic chiral HPLC analysis to detect enantiomeric excess (ee) drift (>98% ee required for pharmacological studies) .

How do researchers analyze conflicting biological activity data across in vitro and in vivo studies?

Q. Advanced Research Focus

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorogenic substrate vs. radioligand binding).

- Pharmacokinetic Modeling : Adjust for bioavailability differences (e.g., plasma protein binding in vivo vs. buffer conditions in vitro) .

- Species-Specific Metabolism : Cross-reference metabolite profiles (e.g., human vs. rodent liver microsomes) to explain efficacy gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.